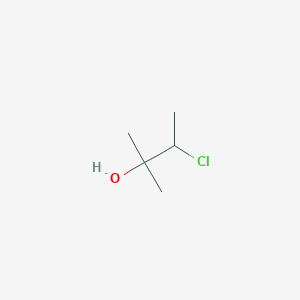
3-Chloro-2-methylbutan-2-ol
Vue d'ensemble
Description
3-Chloro-2-methylbutan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid with a strong odor and is known for its applications in various chemical reactions and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-methylbutan-2-ol can be synthesized through the reaction of 3-methyl-2-butanol with hydrochloric acid. The reaction involves the protonation of the hydroxyl group, followed by the substitution of the hydroxyl group with a chlorine atom .
Industrial Production Methods: In industrial settings, the compound is typically produced by heating 3-methyl-2-butanol under reflux with hydrochloric acid. This method ensures a high yield of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of 3-methyl-2-butanol.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Hydrochloric Acid: Used for the initial synthesis of the compound.
Sodium Hydroxide: Used in substitution reactions to replace the chlorine atom with a hydroxyl group.
Major Products Formed:
3-Methyl-2-butanol: Formed through substitution reactions.
Alkenes: Formed through elimination reactions.
Applications De Recherche Scientifique
3-Chloro-2-methylbutan-2-ol has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-Chloro-2-methylbutan-2-ol involves the interaction of its chlorine atom with nucleophiles, leading to substitution or elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Chloro-2-methylbutane: Another halogenated compound with similar reactivity.
3-Methyl-2-butanol: The precursor to 3-Chloro-2-methylbutan-2-ol.
2-Methyl-2-butanol: A structurally similar alcohol.
Uniqueness: this compound is unique due to its specific reactivity with nucleophiles and its applications in various chemical and industrial processes .
Propriétés
IUPAC Name |
3-chloro-2-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(6)5(2,3)7/h4,7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQXKBKFKTDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615934 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21326-62-5 | |
| Record name | 3-Chloro-2-methyl-2-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80615934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


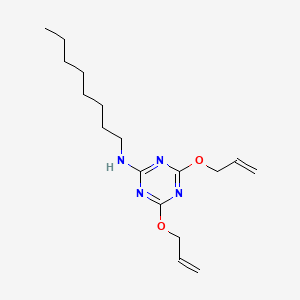
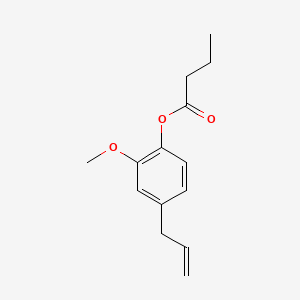

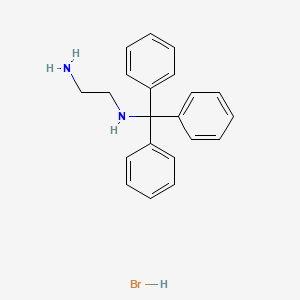
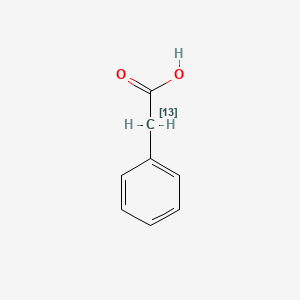
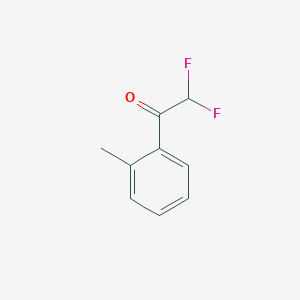

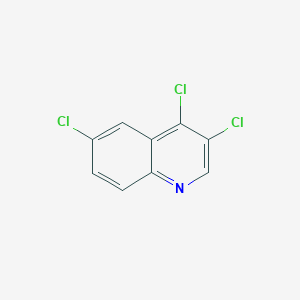
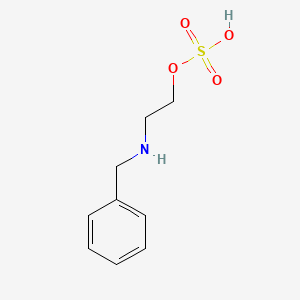
![8-Bromo-2,2-dimethyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B1628932.png)
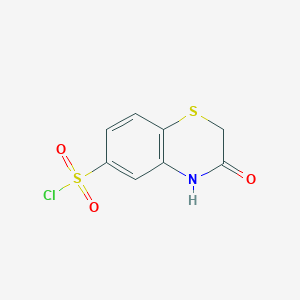
![3,4-Dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B1628934.png)
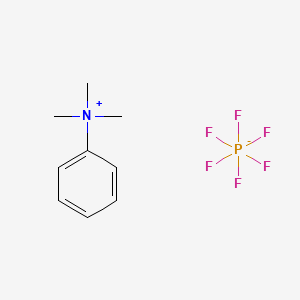
![2-Chloro-1-(imidazo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B1628938.png)
